5-Bromo-2-chloro-3-nitropyridin-4-amine
Description
Contextual Significance of Halogenated Nitropyridine Derivatives in Chemical Research
Halogenated nitropyridine derivatives represent a significant and promising class of N-heterocycles actively studied in organic and medicinal chemistry. nih.gov Pyridine (B92270) itself is recognized as a privileged structural motif in drug design, and the addition of nitro and halogen groups enhances its synthetic potential. nih.gov The nitro group, being strongly electron-withdrawing, facilitates reactions with nucleophilic reagents and can be readily converted into other functional groups like amines, which opens pathways to a wide array of complex bioactive molecules. nih.gov
From a research perspective, nitropyridines are valuable precursors for a diverse range of mono- and polynuclear heterocyclic systems that demonstrate activities such as antitumor, antibacterial, and antifungal properties. nih.gov Their derivatives are also investigated for applications in material science, as catalysts, and as dyes. nih.gov The strategic placement of halogen atoms on the nitropyridine ring further modulates the compound's reactivity and its potential interactions with biological targets, making this class of compounds a cornerstone in the synthesis of novel molecules for pharmaceuticals and other chemical applications. nih.govindiamart.com
Structural Features and Unique Chemical Landscape of 5-Bromo-2-chloro-3-nitropyridin-4-amine
This compound is a highly functionalized pyridine derivative. Its structure is characterized by a central pyridine ring substituted with four different functional groups: a bromine atom at position 5, a chlorine atom at position 2, a nitro group at position 3, and an amine group at position 4.
This specific arrangement of an electron-donating amino group alongside three electron-withdrawing groups (two halogens and a nitro group) creates a unique electronic and reactive landscape. The presence of the nitro and amino groups provides reactive sites for further chemical modifications, enabling the development of new chemical entities. myskinrecipes.com This structural complexity makes it a valuable building block in organic synthesis for creating more elaborate heterocyclic compounds. myskinrecipes.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1334136-60-5 vwr.com |
| Molecular Formula | C₅H₃BrClN₃O₂ |
| Molecular Weight | 252.46 g/mol achemblock.com |
| MDL Number | MFCD22573569 vwr.com |
| IUPAC Name | this compound |
This table is interactive. Data can be sorted and filtered.
Overview of Academic Research Trajectories for this compound
The primary application of this compound in academic and industrial research is as a key intermediate or building block. myskinrecipes.com Its multifunctional structure allows for selective chemical transformations, making it a valuable reagent in the synthesis of complex, biologically active molecules. myskinrecipes.com
Research trajectories involving this compound are predominantly focused on pharmaceutical development. myskinrecipes.com It is utilized in the creation of potential drug candidates, with particular emphasis on the fields of oncology and infectious diseases. myskinrecipes.com The compound's structure, with its multiple reactive sites, enables chemists to systematically modify it to generate libraries of novel compounds for screening and development of new therapeutic agents. myskinrecipes.com
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,6-dichloro-3-nitropyridine |
| 2-Chloro-5-nitropyridine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNHCBGPOJHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Chloro 3 Nitropyridin 4 Amine and Its Pyridine Precursors
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The targeted synthesis of polysubstituted pyridines like 5-Bromo-2-chloro-3-nitropyridin-4-amine requires precise control over the regioselectivity of each functional group's introduction. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate the strategy for electrophilic and nucleophilic substitution reactions.
Regioselective Halogenation Reactions
The introduction of halogen atoms onto the pyridine ring is a critical step in the synthesis of the target molecule and its precursors. The regiochemical outcome of halogenation is highly dependent on the electronic nature of the substituents already present on the ring and the reaction conditions.
Direct electrophilic halogenation of unsubstituted pyridine is often difficult due to the deactivation of the ring by the nitrogen atom. However, the presence of activating groups, such as an amino group, facilitates the reaction and directs the incoming electrophile. For instance, the bromination of 2-aminopyridine (B139424) with bromine in acetic acid or with N-Bromosuccinimide (NBS) in acetonitrile (B52724) preferentially occurs at the C-5 position, which is para to the activating amino group, yielding 2-amino-5-bromopyridine (B118841) with good regioselectivity. orgsyn.orgchemicalbook.com
Further halogenation, such as the introduction of a chlorine atom, typically requires more strategic approaches. A common method involves the Sandmeyer reaction, where an amino group is converted into a diazonium salt and subsequently displaced by a halide. For example, diazotization of a 2-aminopyridine derivative with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by treatment with a copper(I) chloride catalyst, can effectively install a chlorine atom at the C-2 position. google.com This method is crucial for synthesizing precursors like 5-Bromo-2-chloro-3-nitropyridine from an amino-substituted starting material.
Table 1: Key Halogenated Pyridine Intermediates
| Compound Name | Molecular Formula | Position of Halogenation | Precursor |
|---|---|---|---|
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | C-5 | 2-Aminopyridine |
| 5-Bromo-2-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | C-2, C-5 | 2-Amino-5-bromo-3-nitropyridine |
| 2,4-dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | C-2, C-4 | 4-chloro-3-nitropyridin-2-ol |
Controlled Nitration Protocols
The introduction of a nitro group (—NO₂) is a powerful strategy in pyridine synthesis, as it serves as a strong electron-withdrawing group that can activate the ring for subsequent nucleophilic substitutions. nih.gov Furthermore, the nitro group itself can be reduced to an amino group, providing another route for functionalization.
Similar to halogenation, the direct nitration of pyridine is challenging. However, nitration of substituted pyridines can be achieved with high regioselectivity. For the synthesis of the target compound's precursors, the nitration of 2-amino-5-bromopyridine is a key step. Treating this substrate with a mixture of nitric acid and sulfuric acid at controlled temperatures leads to the selective introduction of a nitro group at the C-3 position, yielding 2-Amino-5-bromo-3-nitropyridine . orgsyn.org The directing effect of the C-2 amino group, combined with the deactivating effect of the C-5 bromine, favors substitution at the C-3 position.
Alternatively, the nitro group can be introduced by the oxidation of an amino group. For example, 2-amino-5-bromopyridine can be oxidized using reagents like hydrogen peroxide to form 5-bromo-2-nitropyridine. chemicalbook.com
Introduction of Amino Functionality
The final key functionalization in the synthesis of this compound is the introduction of the C-4 amino group. Given the highly electron-deficient nature of the pyridine ring, functionalized with bromo, chloro, and nitro substituents, this transformation is typically achieved via a nucleophilic aromatic substitution (SNAr) mechanism.
The pyridine ring in an intermediate like 5-Bromo-2-chloro-3-nitropyridine is strongly activated towards nucleophilic attack. The electron-withdrawing nitro group at C-3, along with the halogens at C-2 and C-5, significantly lowers the electron density of the ring, particularly at the C-4 and C-6 positions. This activation facilitates the attack of a nucleophile, such as ammonia (B1221849) or an ammonia equivalent, to displace a hydrogen atom at one of these activated positions. This type of reaction, where a nucleophile substitutes a hydrogen atom on an electron-deficient aromatic ring, is known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govacs.org The reaction of 2-bromo-5-nitropyridine (B18158) with anilines is a known example of nucleophilic substitution on an activated halopyridine ring. researchgate.net In the context of the target molecule, the introduction of the amino group at C-4 is the result of such a nucleophilic attack, driven by the strong electronic activation conferred by the adjacent nitro group.
Multi-Step Synthetic Routes to this compound
The assembly of the target compound is accomplished through carefully designed multi-step sequences that leverage the functionalization strategies discussed above. Two plausible routes, starting from different key precursors, are outlined below.
Synthesis via 2-Amino-5-bromo-3-nitropyridine Precursors
This synthetic pathway begins with readily available aminopyridines and builds complexity through sequential halogenation and nitration, followed by functional group interconversion and final amination.
The synthesis commences with the bromination of 2-aminopyridine at the C-5 position, followed by a controlled nitration at the C-3 position to afford the key precursor, 2-Amino-5-bromo-3-nitropyridine . orgsyn.org The next crucial step involves the conversion of the C-2 amino group into a chloro group. This is classically achieved via a Sandmeyer reaction, where the 2-amino group is treated with sodium nitrite and hydrochloric acid to form a diazonium salt. This unstable intermediate is then reacted with copper(I) chloride to yield 5-Bromo-2-chloro-3-nitropyridine . google.com The final step is the introduction of the amino group at the C-4 position through a nucleophilic aromatic substitution of hydrogen, as described previously, to yield the target molecule.
Synthesis via 5-Bromo-2-chloro-3-nitropyridine Intermediate
This approach focuses on the late-stage functionalization of the key intermediate, 5-Bromo-2-chloro-3-nitropyridine . This intermediate contains all the necessary halogen and nitro substituents, leaving only the introduction of the C-4 amino group to complete the synthesis.
The synthesis of the intermediate itself can be accomplished as described in the route above (Section 2.2.1). The pivotal final step is the amination of this intermediate. The pyridine ring is highly electron-deficient due to the combined electron-withdrawing effects of the C-2 chloro, C-3 nitro, and C-5 bromo groups. This electronic arrangement strongly activates the C-4 position for nucleophilic attack. By reacting 5-Bromo-2-chloro-3-nitropyridine with an amino-group source like ammonia, a nucleophilic aromatic substitution occurs. pipzine-chem.com The reaction proceeds via the addition of the nucleophilic amine to the C-4 position, forming a negatively charged Meisenheimer-type intermediate, which subsequently rearomatizes by eliminating a hydride ion (which is oxidized under the reaction conditions) to furnish the final product, This compound . nih.govacs.org
Table 2: Proposed Synthetic Transformations and Key Intermediates
| Step | Starting Material | Reaction Type | Product/Intermediate | Reference |
|---|---|---|---|---|
| 1 | 2-Aminopyridine | Electrophilic Bromination | 2-Amino-5-bromopyridine | orgsyn.org |
| 2 | 2-Amino-5-bromopyridine | Electrophilic Nitration | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |
| 3 | 2-Amino-5-bromo-3-nitropyridine | Diazotization/Sandmeyer | 5-Bromo-2-chloro-3-nitropyridine | google.com |
| 4 | 5-Bromo-2-chloro-3-nitropyridine | Nucleophilic Aromatic Substitution (VNS) | This compound | nih.govacs.org |
Table of Mentioned Compounds
Table 3: Chemical Compound Data
| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 4-Amino-5-bromo-2-chloro-3-nitropyridine | 1334136-60-5 | C₅H₃BrClN₃O₂ | 252.45 |
| 2-Amino-5-bromo-3-nitropyridine | 5-Bromo-3-nitro-2-pyridinamine | 6945-68-2 | C₅H₄BrN₃O₂ | 218.01 |
| 5-Bromo-2-chloro-3-nitropyridine | 2-Chloro-3-nitro-5-bromopyridine | 67443-38-3 | C₅H₂BrClN₂O₂ | 237.44 |
| 2-Aminopyridine | 2-Pyridinamine | 504-29-0 | C₅H₆N₂ | 94.11 |
| 2-Amino-5-bromopyridine | 5-Bromo-2-pyridinamine | 1072-97-5 | C₅H₅BrN₂ | 173.01 |
| 5-Bromo-4-chloro-3-nitropyridin-2-amine | 2-Amino-5-bromo-4-chloro-3-nitropyridine | 942947-95-7 | C₅H₃BrClN₃O₂ | 252.45 |
Optimization of Reaction Conditions and Yields
The efficient synthesis of polysubstituted pyridines like this compound hinges on the careful optimization of reaction conditions for its precursors. A common route involves the halogenation and nitration of a suitable aminopyridine starting material. For instance, the synthesis of the related intermediate, 2-amino-5-bromo-3-nitropyridine, provides a useful case study in optimization. This process typically starts with the bromination of 2-aminopyridine, followed by nitration.
The bromination of 2-aminopyridine with reagents like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile can achieve high regioselectivity for the 5-position. chemicalbook.com Subsequent nitration is a critical step where conditions must be precisely controlled to maximize yield and ensure the correct isomer is formed. A standard procedure involves dissolving the 2-amino-5-bromopyridine intermediate in concentrated sulfuric acid at a low temperature (0-5°C) before the dropwise addition of nitric acid. orgsyn.org
Optimization parameters for such reactions include:
Temperature Control: Maintaining a low temperature during the addition of the nitrating agent is crucial to prevent over-nitration and side reactions. The reaction is often stirred at 0°C initially, then allowed to warm to room temperature, and finally heated to 50–60°C to drive the reaction to completion. orgsyn.org
Reagent Stoichiometry: Using a slight excess of the nitrating agent (e.g., 0.57 moles of nitric acid for 0.5 moles of the aminobromopyridine) ensures complete conversion of the starting material. orgsyn.org
Reaction Time: A sequential increase in temperature over several hours allows for controlled reaction progression, leading to improved yields of the desired 2-amino-5-bromo-3-nitropyridine, which can be obtained in yields of 85–93%. orgsyn.org
Oxidizing Agent: In the synthesis of related nitropyridines, the choice and handling of the oxidizing agent are critical. For example, the preparation of 5-Bromo-2-nitropyridine from 2-amino-5-bromopyridine can be achieved with hydrogen peroxide. chemicalbook.com The process involves careful temperature staging, starting at 10-15°C and gradually increasing to 40°C over several hours to achieve a high product yield (over 99% by HPLC). chemicalbook.com
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 2-Amino-5-bromopyridine | Precursor for nitration |
| Reagents | H₂SO₄, HNO₃ | Solvent and nitrating agent |
| Temperature Profile | 0°C (1 hr) → Room Temp (1 hr) → 50-60°C (1 hr) | To control reaction rate and prevent side products |
| Work-up | Pouring onto ice, neutralization with NH₄OH | Isolation of the product |
| Yield | 85-93% | High-yield synthesis of the intermediate |
Derivatization Strategies from this compound
The title compound is a rich platform for generating diverse molecular architectures due to its distinct functional groups: two different halogens, a nitro group, and an amine group. Each of these sites can be targeted for specific chemical transformations.
The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The chlorine atom at the C2 position and the bromine atom at the C5 position are both potential leaving groups. The reactivity of these positions allows for the introduction of various nucleophiles.
Reactivity: In dihalogenated nitropyridines, the halogen at the ortho or para position relative to the nitro group is typically more reactive. In 5-bromo-2-chloro-3-nitropyridine, the chlorine at C2 is ortho to the nitro group, while the bromine at C5 is meta. Therefore, the C2-chloro position is expected to be significantly more susceptible to nucleophilic attack than the C5-bromo position.
Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols. For example, reactions of similar chloropyridines with primary and secondary amines lead to the formation of substituted aminopyridines. researchgate.net Similarly, reactions of bromo-triazines with phenols in the presence of a base result in the substitution of bromine with an aryloxy group. acs.org
Nitro-Group Migration: In some cases, unexpected rearrangements can occur. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with secondary amines can lead to a nitro-group migration, yielding 3-amino-4-nitropyridine (B85709) derivatives alongside the expected substitution product. clockss.orgresearchgate.net This highlights the complex reactivity of such systems.
| Position | Nucleophile | Potential Product Class | Reference Context |
|---|---|---|---|
| C2 (Chloro) | Alkyl/Aryl Amines | 2-Amino-5-bromo-3-nitropyridines | Reactivity of chloropyridines with amines researchgate.net |
| C2 (Chloro) | Alkoxides (e.g., NaOMe) | 5-Bromo-2-methoxy-3-nitropyridines | General SNAr on activated halopyridines |
| C2 (Chloro) | Thiolates (e.g., NaSPh) | 5-Bromo-3-nitro-2-(phenylthio)pyridines | Reactions of nitropyridines with S-nucleophiles sciforum.net |
| C5 (Bromo) | Phenols (under specific conditions) | 2-Chloro-5-phenoxy-3-nitropyridines | SNAr on bromo-aza-aromatics acs.org |
The nitro group at the C3 position is a key functional handle that can be transformed into other valuable functionalities, most notably an amino group.
Reduction to Amine: The most common transformation is the reduction of the nitro group to an amine, which creates a diamino-substituted pyridine. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., with Pd/C or PtO₂) or by using reducing agents like iron powder in acidic media (e.g., ethanol/water/HCl) or stannous chloride (SnCl₂). orgsyn.org The resulting 5-bromo-2-chloro-pyridine-3,4-diamine is a valuable intermediate for synthesizing fused heterocyclic systems like imidazopyridines.
Other Transformations: While less common, the nitro group on aromatic rings can sometimes participate in other reactions, such as partial reduction to hydroxylamines or participation in cyclization reactions under specific conditions.
The primary amine at the C4 position offers another site for derivatization. Standard amine chemistry can be applied to introduce a variety of substituents. researchgate.net
Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Alkylation: Alkylation of the C4-amine can be achieved with alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, or hydroxyl groups, further diversifying the molecular scaffold.
Coupling Reactions: The amine can act as a nucleophile in coupling reactions, for example, by reacting with activated carbonyl compounds or participating in the formation of Schiff bases with aldehydes and ketones.
Emerging Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Several emerging techniques are applicable to the synthesis of pyridine derivatives and could be adapted for the production of this compound and its derivatives. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly reduce reaction times, improve yields, and sometimes alter reaction pathways compared to conventional heating. nih.gov This technique could be applied to optimize the halogenation, nitration, or nucleophilic substitution steps.
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several reaction steps without isolating intermediates, saving time, solvents, and resources. researchgate.net Hantzsch-type pyridine synthesis and its modern variations are classic examples that could be adapted. mdpi.com
Green Catalysts and Solvents: The use of less toxic and recyclable catalysts, such as iron-based catalysts, is a key aspect of green chemistry. rsc.org Furthermore, replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or performing reactions under solvent-free conditions is highly desirable. researchgate.net
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety (especially for highly exothermic reactions like nitration), scalability, and process control. The precise control over temperature, pressure, and reaction time in a flow system can lead to higher yields and purities. nih.gov
| Technique | Advantage | Potential Application |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Nitration, Nucleophilic Substitution |
| Multicomponent Reactions | Atom economy, step efficiency | Assembly of the pyridine core |
| Use of Green Catalysts | Reduced toxicity and waste | Iron-catalyzed cyclizations rsc.org |
| Solvent-Free or Green Solvents | Reduced environmental impact | All synthetic steps |
Exploration of Chemical Reactivity and Reaction Mechanisms of 5 Bromo 2 Chloro 3 Nitropyridin 4 Amine
Influence of Electron-Withdrawing and Electron-Donating Groups on Pyridine (B92270) Ring Reactivity
The reactivity of a pyridine ring is fundamentally influenced by the electronegative nitrogen atom, which reduces electron density throughout the ring, particularly at the ortho (C2, C6) and para (C4) positions. This inherent electron deficiency makes the pyridine nucleus susceptible to nucleophilic attack. youtube.comuoanbar.edu.iq The substituents on 5-Bromo-2-chloro-3-nitropyridin-4-amine further modulate this reactivity:
Electron-Withdrawing Groups (EWGs): The nitro group (-NO2) at the C3 position is a powerful EWG, significantly decreasing the electron density of the ring through both inductive and resonance effects. The chlorine atom at C2 and the bromine atom at C5 also act as EWGs through induction. nih.gov This collective electron withdrawal greatly enhances the ring's electrophilicity, making it highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org
Electron-Donating Groups (EDGs): The amino group (-NH2) at the C4 position is a strong electron-donating group through resonance. While typically an activating group for electrophilic substitution, in this context, its primary role is to donate electron density into the electron-poor ring, influencing the regioselectivity of nucleophilic attacks.
The combination of multiple EWGs with an EDG creates a complex electronic environment. The strong activation by the nitro and halo groups generally outweighs the deactivating effect (for nucleophilic attack) of the amino group, rendering the molecule a versatile substrate for various chemical transformations. indiamart.com
Detailed Analysis of Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for highly electron-deficient rings like the one in this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate, which is enhanced by the presence of EWGs and the ring nitrogen, determines the feasibility and regioselectivity of the reaction. nih.govstackexchange.com
Competition between Halogen Displacement and Nitro Group Displacement
In polysubstituted pyridines, the site of nucleophilic attack is determined by the position of the leaving groups and the electronic activation of the carbon atom to which they are attached. For this compound, potential leaving groups are the chloride at C2, the bromide at C5, and the nitro group at C3.
Positional Activation: The C2 and C4 positions of a pyridine ring are the most electron-deficient and are therefore the most susceptible to nucleophilic attack. youtube.comyoutube.com In this molecule, the C2 position is activated by its ortho relationship to the ring nitrogen and further activated by the adjacent C3-nitro group.
Leaving Group Ability: In SNAr reactions, the ability of a group to depart is crucial. Generally, for halogens, the leaving group ability follows the trend I > Br > Cl > F. The nitro group is typically a poorer leaving group than halides.
Consequently, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion. The displacement of the bromide at C5 is less favored than at C2, and the displacement of the nitro group at C3 is the least likely to occur under typical SNAr conditions. Some studies on related nitropyridines have noted that nitro-group migration can sometimes occur under specific reaction conditions, but direct displacement is less common than halogen substitution. clockss.org
Role of Amine Substituent in Pyridine Ring Activation
The amino group at the C4 position plays a critical role in modulating the ring's reactivity. As a strong electron-donating group, it pushes electron density into the ring, particularly at the ortho (C3, C5) and para (C2, C6) positions relative to itself. This has two main consequences:
Electronic Influence: The donation of electrons to the C2 position can partially counteract the electron-withdrawing effects of the ring nitrogen and the C3-nitro group, thereby moderating the reactivity at this site.
Steric and Synthetic Utility: The presence of the amine group provides a handle for further synthetic modifications, including intramolecular reactions following the modification of other ring substituents. myskinrecipes.com Its location adjacent to the nitro group is particularly significant for potential cyclization reactions after the nitro group is reduced.
Reductive Chemistry of the Nitro Group in this compound
The nitro group in aromatic compounds is readily reducible to an amino group, a transformation of great synthetic importance. A variety of reducing agents can achieve this conversion with high chemoselectivity, leaving other functional groups like halogens intact. organic-chemistry.org
Commonly used methods for the reduction of aromatic nitro groups that are compatible with the bromo and chloro substituents include:
Catalytic hydrogenation (e.g., H₂, Pd/C)
Metal/acid combinations (e.g., SnCl₂, HCl; Fe, CH₃COOH)
Transfer hydrogenation (e.g., formic acid, triethylsilane) organic-chemistry.org
The successful reduction of the C3-nitro group on this compound would yield 5-bromo-2-chloropyridine-3,4-diamine . This resulting ortho-diamine is a highly valuable intermediate, primed for the synthesis of fused heterocyclic systems.
Cross-Coupling Reactions Involving Bromine and Chlorine Atoms
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. mdpi.com When a molecule contains multiple halogen atoms, the selectivity of the coupling reaction is governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-OTf > C-Cl. uzh.ch
In the case of this compound, the C-Br bond at the C5 position is significantly more reactive than the C-Cl bond at the C2 position. This differential reactivity allows for selective cross-coupling reactions at the C5 position. For instance, a Suzuki coupling with an arylboronic acid would be expected to proceed selectively at the C5-bromo position, leaving the C2-chloro untouched for subsequent transformations, such as an SNAr reaction or a second, more forcing cross-coupling reaction.
Table 1: Predicted Reactivity of Substituents in Key Reaction Types
| Position | Substituent | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
|---|---|---|---|
| C2 | Chlorine | Highly Reactive (Good Leaving Group at Activated Position) | Less Reactive |
| C3 | Nitro | Poor Leaving Group | Not Reactive |
| C4 | Amine | Not a Leaving Group | Not Reactive |
Intramolecular Cyclization and Rearrangement Studies
The structure of this compound and its derivatives makes it an excellent precursor for intramolecular cyclization reactions, which are fundamental in the synthesis of complex heterocyclic compounds.
A key strategy involves the reduction of the C3-nitro group to an amine, forming 5-bromo-2-chloropyridine-3,4-diamine. The resulting adjacent amino groups at C3 and C4 can readily undergo condensation reactions with various electrophiles to form a new five- or six-membered ring fused to the pyridine core. For example:
Reaction with formic acid or its derivatives can yield fused imidazole (B134444) rings (imidazo[4,5-c]pyridines).
Reaction with phosgene (B1210022) or its equivalents can form a fused urea (B33335) ring.
Reaction with α-dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings.
While specific rearrangement studies on this exact molecule are not widely documented in the provided search results, related nitropyridine systems are known to undergo rearrangements, such as nitro-group migration, under certain nucleophilic conditions. clockss.org Such rearrangements, if they were to occur, could provide alternative pathways to novel heterocyclic structures.
Computational and Theoretical Chemistry Studies on 5 Bromo 2 Chloro 3 Nitropyridin 4 Amine
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the properties of molecules.
Optimization of Molecular Geometry and Conformational Analysis
A full optimization of the molecular geometry of 5-Bromo-2-chloro-3-nitropyridin-4-amine using DFT would yield crucial information about its three-dimensional structure. This would include precise bond lengths, bond angles, and dihedral angles. Such a study would likely be performed using a common functional, such as B3LYP, in conjunction with a suitable basis set. Conformational analysis would also be essential to identify the most stable isomer, particularly concerning the orientation of the amine and nitro groups. However, no published data is available for these specific geometric parameters.
Calculation of Vibrational Frequencies and Comparison with Experimental Data
Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized geometry of This compound , researchers could assign specific vibrational modes to the observed spectral bands. A comparison with experimental data, if available, would validate the accuracy of the computational model. At present, there are no published reports containing either the calculated or experimental vibrational spectra for this compound.
Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to its reactivity and stability. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides deep insights into these characteristics.
Prediction of Chemical Reactivity and Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap generally implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. A computational study on This compound would quantify this energy gap, allowing for predictions about its behavior in chemical transformations. Unfortunately, no such calculations have been reported.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting sites of chemical attack and intermolecular interactions. An MEP map for This compound would highlight the electrostatic potential across the molecule, influenced by the electron-withdrawing nitro group and the electron-donating amine group, as well as the halogen substituents. This information is not currently available in the scientific literature.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a detailed picture of the electron density distribution in localized bonds and lone pairs. For This compound , NBO analysis would quantify the delocalization of electron density from the amine group and the pyridine (B92270) ring to the nitro group, as well as the stabilizing effects of hyperconjugation. This level of detailed electronic structure analysis has not been published for this compound.
Prediction of Nonlinear Optical (NLO) Properties
The prediction of nonlinear optical (NLO) properties of a molecule like this compound would typically involve quantum chemical calculations. These studies are crucial for identifying materials with potential applications in optoelectronics and photonics. The investigation would focus on calculating key parameters that govern NLO activity.
Methodology: Density Functional Theory (DFT) is a common method for these predictions, often employing functionals like B3LYP. The calculations would determine the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters indicate the molecule's response to an external electric field. A high β value is particularly indicative of significant NLO potential.
Expected Research Findings (Hypothetical): For a molecule with electron-donating (amine) and electron-withdrawing (nitro, chloro, bromo) groups on a π-conjugated system (the pyridine ring), a significant intramolecular charge transfer is expected. This charge transfer is a key factor for high hyperpolarizability. Theoretical studies on similar nitro-substituted aromatic compounds have shown that the arrangement and nature of substituent groups critically influence the NLO response. It would be anticipated that the interplay of the strong electron-withdrawing nitro group and the electron-donating amine group, modulated by the inductive effects of the halogen substituents, would be a primary focus of such a study.
Data Table: Hypothetical NLO Properties This table is for illustrative purposes and is not based on published data for the specific compound.
| Parameter | Hypothetical Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | Data Not Available | Debye |
| Linear Polarizability (α) | Data Not Available | a.u. |
| First-Order Hyperpolarizability (β) | Data Not Available | a.u. |
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound, including its conformational flexibility and how it interacts with its environment (e.g., solvent molecules or biological macromolecules).
Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules. This would involve creating a force field specifically parameterized for the molecule, or using a general force field. The simulation would track the positions and velocities of the atoms over time, revealing the molecule's preferred shapes (conformations) and its non-covalent interactions.
Expected Research Findings (Hypothetical): A key area of interest would be the rotational barrier around the C-N bond of the amine group and the C-N bond of the nitro group. The planarity of the molecule, particularly the orientation of the nitro and amine groups relative to the pyridine ring, would be analyzed. These conformational aspects can significantly impact the molecule's electronic properties and its ability to pack in a crystalline lattice, which in turn affects its bulk NLO properties. Simulations could also reveal information about hydrogen bonding capabilities of the amine group and potential halogen bonding involving the bromine and chlorine atoms.
Data Table: Hypothetical Conformational Analysis Summary This table is for illustrative purposes and is not based on published data for the specific compound.
| Dihedral Angle | Predicted Stable Conformation(s) | Energy Barrier (kcal/mol) |
|---|---|---|
| H-N-C4-C3 | Data Not Available | Data Not Available |
| O-N-C3-C4 | Data Not Available | Data Not Available |
Applications of 5 Bromo 2 Chloro 3 Nitropyridin 4 Amine in Chemical and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds
The primary and most well-documented application of 5-Bromo-2-chloro-3-nitropyridin-4-amine is as a crucial intermediate in the multi-step synthesis of complex heterocyclic compounds. The strategic placement of bromo, chloro, nitro, and amino groups on the pyridine (B92270) ring allows for a variety of subsequent chemical transformations, making it a versatile starting material for constructing intricate molecular frameworks.
A notable example of its utility is in the synthesis of tetrazolo[1,5-a]pyrazine (B76061) inhibitors of histamine (B1213489) receptors. google.comgoogle.com In a patented synthetic route, this compound is prepared from 5-bromo-2,4-dichloro-3-nitropyridine (B1444284) and subsequently used as a precursor for these biologically active molecules. google.com The synthesis of these inhibitors is of significant interest for the potential treatment of various diseases, including allergic conditions, inflammation, and other disorders mediated by histamine receptors. google.com
The general reactivity of the compound allows for selective substitution reactions. The chloro and bromo groups can act as leaving groups in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, which can then be further functionalized. The existing amino group can also be modified or participate in cyclization reactions. This multi-faceted reactivity is essential for building the complex ring systems found in many pharmaceutically relevant molecules.
Table 1: Synthesis of this compound as a Key Intermediate
| Reactant | Reagent | Product | Application of Product | Reference |
|---|
Development of Novel Materials with Tailored Electronic or Optical Properties
While specific research detailing the use of this compound in materials science is not widely documented, the structural characteristics of the molecule suggest its potential as a precursor for novel materials with tailored electronic or optical properties. The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group, can be a core component of organic materials with interesting photophysical behaviors.
The presence of both electron-donating (amino) and electron-withdrawing (nitro, chloro, bromo) groups on the same aromatic ring creates a "push-pull" system. Such systems are known to influence the electronic properties of molecules, potentially leading to applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs). The functional groups also provide handles for polymerization or for grafting the molecule onto surfaces, which is a key step in the fabrication of many material devices.
For instance, related nitropyridine derivatives have been investigated for their fluorescent properties. The introduction of a nitro group into a pyridine ring can facilitate the synthesis of molecules with significant Stokes shifts, a desirable characteristic for fluorescent probes and materials.
Utilization as Research Probes in Biochemical and Biophysical Assays
The potential utility of this compound extends to the realm of biochemical and biophysical research, where it could serve as a basis for the design of specialized research probes. Although direct applications of this specific compound as a research probe have not been extensively reported, its structural features are amenable to the development of molecules for studying biological systems.
Mechanistic Studies of Enzyme-Substrate Interactions
The reactive nature of this compound makes it a candidate for the development of covalent inhibitors or probes for studying enzyme mechanisms. The chloro and bromo substituents can act as leaving groups, allowing the molecule to form a covalent bond with nucleophilic residues in the active site of an enzyme. The nitro group could also be exploited for its electron-withdrawing properties to modulate the reactivity of the molecule. By incorporating a reporter tag, such as a fluorophore, derivatives of this compound could be used to label and identify the binding sites of enzymes.
Investigation of Protein-Ligand Binding Dynamics
The pyridine core of this compound is a common scaffold in medicinal chemistry and is known to participate in protein-ligand interactions. The various functional groups on the ring can engage in hydrogen bonding, halogen bonding, and other non-covalent interactions with protein targets. By systematically modifying these functional groups, a library of compounds could be synthesized to probe the binding pocket of a protein of interest. This approach is valuable for structure-activity relationship (SAR) studies, which are fundamental to drug discovery and understanding the principles of molecular recognition in biological systems.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-2,4-dichloro-3-nitropyridine |
Future Research Perspectives and Unaddressed Challenges for 5 Bromo 2 Chloro 3 Nitropyridin 4 Amine
Exploration of Undiscovered Reactivity Patterns
The strategic placement of bromo, chloro, nitro, and amino groups on the pyridine (B92270) ring endows 5-Bromo-2-chloro-3-nitropyridin-4-amine with a rich and complex reactivity profile that is yet to be fully harnessed.
Future research should systematically investigate its participation in a wider array of chemical transformations. The presence of two distinct halogen atoms offers opportunities for selective and sequential cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govnih.gov The development of catalytic systems that can differentiate between the bromo and chloro substituents would enable the modular construction of highly substituted pyridines. nih.gov
Furthermore, the nitro group, a powerful electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution. While reactions with simple amines have been documented, the scope of potential nucleophiles remains largely unexplored. clockss.orgresearchgate.net A systematic study of reactions with a diverse range of carbon, oxygen, and sulfur nucleophiles could unveil novel synthetic routes to complex heterocyclic systems. The potential for the nitro group to undergo migration under certain reaction conditions, as has been observed in related nitropyridine systems, also warrants investigation. clockss.org
The amino group provides a handle for further functionalization, such as diazotization followed by substitution, or acylation to introduce new functionalities. google.com The interplay between the electronic effects of the various substituents can lead to unexpected reactivity, and a comprehensive study of these effects is crucial for predicting and controlling reaction outcomes.
Advanced Characterization Techniques for Dynamic Studies
A deeper understanding of the dynamic behavior of this compound in solution and during chemical reactions is crucial for optimizing its use. While standard spectroscopic techniques provide valuable structural information, more advanced methods are needed to probe its dynamic processes.
In-situ monitoring techniques, such as Raman and NMR spectroscopy, can provide real-time information on reaction kinetics and the formation of transient intermediates. researchgate.net This would be particularly valuable for understanding the mechanisms of complex transformations and for optimizing reaction conditions.
Dynamic NMR (DNMR) spectroscopy could be employed to study conformational changes and restricted rotation around the C-N bond of the amino group, which can be influenced by the electronic and steric effects of the other substituents. youtube.com Understanding these dynamic processes is important as they can influence the reactivity and binding properties of the molecule.
Furthermore, advanced mass spectrometry techniques can be used to identify and characterize reaction intermediates and byproducts, providing valuable insights into reaction pathways. The use of techniques like Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP SENS) could also be explored to study the interaction of this molecule with surfaces or in solid-state reactions. acs.org
Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and reducing the need for extensive trial-and-error experimentation.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and to predict its reactivity towards different reagents. ias.ac.inresearchgate.net For example, calculating the electrostatic potential and frontier molecular orbitals can help identify the most likely sites for electrophilic and nucleophilic attack. tandfonline.comscilit.com Such studies can aid in the rational design of new reactions and in understanding observed regioselectivity. nih.gov
Computational modeling can also be used to predict the spectroscopic properties of the molecule and its derivatives, which can aid in their characterization. plos.org Furthermore, molecular docking and dynamics simulations could be employed to explore the potential of derivatives of this compound as inhibitors of biological targets, such as kinases. nih.govnih.govacs.orgacs.org This predictive capability can accelerate the discovery of new bioactive compounds. nih.gov
| Computational Method | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. ias.ac.inresearchgate.net | Prediction of reactivity, regioselectivity, and reaction mechanisms. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and other electronic spectra. tandfonline.com | Aiding in the interpretation of experimental spectra. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvent or other molecules. | Understanding dynamic behavior and intermolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in the active site of an enzyme. | Predicting binding modes and designing potential inhibitors. |
Table 2: Applications of Computational Modeling
Q & A
Q. What mechanistic evidence supports nitro group reduction in this compound?
- Methodological Answer : Monitoring via TLC (Rf shift from 0.7 to 0.3) confirms nitro-to-amine conversion. Isotopic labeling (¹⁵NO₂) and MS/MS fragmentation validate the reduction pathway .
Q. How do steric effects influence Suzuki-Miyaura cross-coupling reactions?
Q. What strategies mitigate regioselectivity challenges in further functionalization?
Q. How can DSC/TGA analyze thermal stability?
- Methodological Answer : DSC reveals endothermic peaks at ~160°C (melting) and exothermic decomposition above 250°C. TGA profiles (5% weight loss at 200°C) guide safe handling temperatures .
Q. What methodologies identify synthesis byproducts?
- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) detects dehalogenated (e.g., loss of Br) or over-nitrated species. Compare retention times with authentic standards .
Q. How to design experiments probing ligand potential in coordination chemistry?
- Methodological Answer : Titrate with transition metals (e.g., Cu²⁺) and monitor UV-Vis absorbance shifts (d-d transitions). Single-crystal XRD of metal complexes confirms binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
